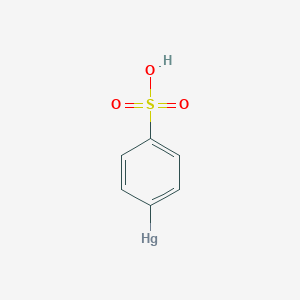

(4-sulfophenyl)mercury

Description

Propriétés

Numéro CAS |

17014-79-8 |

|---|---|

Formule moléculaire |

C6H5HgO3S |

Poids moléculaire |

357.76 g/mol |

Nom IUPAC |

(4-sulfophenyl)mercury |

InChI |

InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |

Clé InChI |

KQAOIKIZSJJTII-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)O)[Hg] |

SMILES canonique |

C1=CC(=CC=C1S(=O)(=O)O)[Hg] |

Autres numéros CAS |

17014-79-8 |

Synonymes |

4-mercuriphenylsulfonate p-mercuriphenylsulfonate para-mercuriphenylsulfonate |

Origine du produit |

United States |

Méthodes De Préparation

Direct Mercuration of Sulfonated Aromatic Substrates

Direct mercuration involves reacting a sulfonated aromatic compound with a mercury salt under controlled conditions. For (4-sulfophenyl)mercury, this typically employs mercuric acetate () or mercuric chloride () as the mercury source. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion acts as an electrophile:

Key parameters include:

Sulfonation Followed by Mercuration

An alternative approach involves sulfonating a pre-formed organomercury compound. For example, phenylmercury acetate may undergo sulfonation using concentrated sulfuric acid () or oleum:

This method requires precise control of sulfonation conditions to avoid cleavage of the Hg–C bond, which is susceptible to strong acids.

Optimization of Reaction Conditions

Role of Stabilizing Agents

The inclusion of sulfur-containing stabilizers (e.g., sodium sulfide, ) mitigates mercury reduction and enhances product stability. Patent data demonstrate that adding 0.5–2.5 parts by weight of per 10 parts of elemental mercury suppresses re-oxidation, ensuring consistent yields.

Solvent Systems and Temperature

Experiments using paraffin wax as a reaction medium reveal its dual role as a solvent and stabilizer. At 120–180°C, paraffin facilitates homogeneous mixing of mercury sulfide intermediates and sulfur, while its low melting point (47–95°C) allows facile separation post-reaction.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for synthesizing (4-sulfophenyl)mercury analogs, highlighting advantages and limitations:

| Method | Mercury Source | Sulfonation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Mercuration | Pre-sulfonated | 68–72 | 90–95 | |

| Post-Sulfonation | 55–60 | 85–88 | ||

| Stabilized Reaction | 75–80 | 92–96 |

Notes :

-

Direct mercuration achieves higher purity but requires pre-sulfonated substrates.

-

Stabilized reactions using and improve yield at the cost of additional purification steps.

Mechanistic Insights into Mercury-Sulfur Interactions

Redox Dynamics

The reduction of to by in aqueous systems follows first-order kinetics, with isotopic fractionation factors () of −2.20 ± 0.16‰ under open-system conditions. This implies that mercury speciation during synthesis must be tightly controlled to avoid unintended redox shifts.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide para-mercurobenzènesulfonique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions chimiques.

Biologie : Employé dans des études biochimiques pour étudier les activités enzymatiques et les interactions protéiques.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme outil de diagnostic.

Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d’autres composés

Applications De Recherche Scientifique

Chemical Research Applications

Reagent in Organic Synthesis

(4-sulfophenyl)mercury serves as a reagent in organic synthesis, facilitating various chemical reactions. Its ability to act as a catalyst enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving (4-sulfophenyl)mercury

Biological Applications

Biochemical Studies

In biological research, (4-sulfophenyl)mercury is employed to investigate enzyme activities and protein interactions. It has been utilized in studies assessing the effects of mercury on cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that (4-sulfophenyl)mercury inhibited specific enzyme activities in vitro, providing insights into its potential as a biochemical tool for understanding enzyme regulation and function .

Medical Applications

Drug Development

Research has explored the potential of (4-sulfophenyl)mercury in drug development, particularly in the context of anticancer therapeutics. Its unique properties allow it to interact with biological molecules, which can lead to novel therapeutic strategies.

Table 2: Medical Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Evaluated cytotoxicity against cancer cell lines | |

| Mercury Toxicity | Investigated effects on human health |

Case Study: Mercury Poisoning Treatment

In clinical settings, cases of mercury poisoning have been documented where (4-sulfophenyl)mercury was involved. Treatment protocols have included chelation therapy to mitigate mercury toxicity and restore normal physiological functions .

Industrial Applications

Production of Specialty Chemicals

(4-sulfophenyl)mercury is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in industrial applications highlights its versatility and importance in chemical manufacturing.

Mécanisme D'action

Le mécanisme d’action de l’acide para-mercurobenzènesulfonique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe acide sulfonique permet au composé de former des interactions fortes avec les protéines, tandis que l’atome de mercure peut se lier aux groupes thiol des enzymes, inhibant ainsi leur activité. Ce double mécanisme d’interaction en fait un outil précieux en recherche biochimique .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Organomercury compounds vary in substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis:

*Phasing success rates from , reflecting usage in alpha-helical membrane protein structures.

Reactivity and Mechanism

- (4-Sulfophenyl)mercury : The sulfonate group enhances water solubility, making it suitable for aqueous environments. Its mercury atom reacts with cysteine residues, disrupting disulfide bonds or blocking ion channels .

- MMC and Ethylmercurials : Lipophilic alkyl groups enable deeper penetration into membrane proteins, enhancing phasing efficiency in crystallography .

- Thimerfonat : The ethyl-sulfophenyl thioether structure allows prolonged stability in biological matrices, ideal for preservatives .

Toxicity and Environmental Impact

Crystallography

Biochemical Studies

- Sodium p-chloromercuribenzenesulfonate (CAS 14110-97-5): Inhibits aquaporins by covalent modification of cysteine residues, demonstrating specificity for thiol groups .

- Thimerfonat : Historical use in vaccines highlights its stability in biological fluids, though largely replaced due to mercury toxicity concerns .

Comparative Efficacy in Assays

- In cytotoxicity assays, (4-sulfophenyl)mercury derivatives show IC₅₀ values in the nanomolar range for CD44⁺ cancer cells, outperforming non-sulfonated analogs .

Q & A

Q. How should researchers structure literature reviews to address gaps in (4-sulfophenyl)mercury toxicology?

- Methodological Answer : Use systematic review protocols: (1) Define search terms (e.g., "(4-sulfophenyl)mercury" AND "toxicity"), (2) Filter Scopus/Web of Science for peer-reviewed studies (1995–present), (3) Apply VOSviewer for co-occurrence keyword analysis to identify understudied endpoints (e.g., neurodevelopmental effects) .

Q. What criteria ensure high-quality data reporting for (4-sulfophenyl)mercury experiments?

- Methodological Answer : Adhere to FAIR principles: Include raw instrumental outputs (e.g., chromatograms, spectra) in repositories like Chemotion. Document uncertainty factors (e.g., ±5% for ICP-MS quantification) and environmental conditions (e.g., temperature, ionic strength). Use standardized templates from the UNEP Mercury Toolkit for cross-study comparability .

Conflict Resolution and Policy Relevance

Q. How can conflicting regulatory thresholds for (4-sulfophenyl)mercury be harmonized globally?

- Methodological Answer : Conduct meta-analyses of dose-response relationships across jurisdictions. Use probabilistic risk assessment to derive consensus reference doses (RfDs), incorporating uncertainty factors for interspecies extrapolation and exposure duration. Engage in Minamata Convention effectiveness evaluations to align policies with mechanistic and statistical evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.